N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyridine ring, a thiazole ring, and an amide group, among others. These types of compounds are often found in pharmaceuticals and could potentially have biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and thiazole rings, and the introduction of the amide group. The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and thiazole rings would likely contribute to the compound’s stability and could affect its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the amide group could make the compound susceptible to hydrolysis, while the pyridine and thiazole rings could potentially participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the polar amide group could enhance the compound’s solubility in polar solvents .Scientific Research Applications
Metabolism and Disposition Studies
N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is studied for its metabolism and disposition in various therapeutic contexts. For instance, the compound N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, closely related to the queried compound, is an orexin 1 and 2 receptor antagonist developed for insomnia treatment. Its metabolism involves extensive metabolization with primary routes being oxidation of the benzofuran ring and the resultant metabolite being the principal one in excreta. Notably, the compound and its metabolites are almost completely eliminated over a 9-day period, mainly via feces (79%) (Renzulli et al., 2011).
Imaging and Diagnostic Applications
Compounds structurally similar to the queried molecule are explored in imaging studies for their potential as radioligands or diagnostic markers. For instance, a human PET study utilized a radiolabelled derivative of a compound closely related to the queried molecule to assess its safety and kinetics for imaging AMPA receptors, a primary mediator of fast glutamatergic excitatory signaling in the brain. The study observed quick brain uptake after injection, followed by rapid clearance, suggesting specific binding components in the brain (Takahata et al., 2017).
Toxicological Studies
The compound and its derivatives are also subject to toxicological studies to assess their safety profile. For instance, studies on captan fungicide, which is structurally related, evaluate the usefulness of certain metabolites as biomarkers of occupational exposure and compare human and rat dermal absorption and metabolism. The metabolites THPI (tetrahydrophthalimide) and TTCA (thiazolidine-2-thione-4-carboxylic acid) in urine have been identified as stable and useful biomarkers for this purpose (Krieger & Thongsinthusak, 1993).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[3-(3-chloro-4-fluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O3S/c19-13-8-10(3-5-14(13)20)22-15(25)6-4-11-9-28-18(23-11)24-17(27)12-2-1-7-21-16(12)26/h1-3,5,7-9H,4,6H2,(H,21,26)(H,22,25)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDWTNSTNYHGRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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